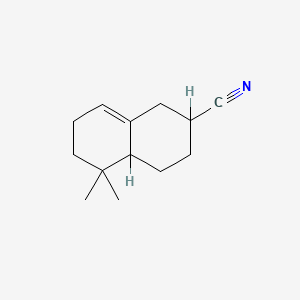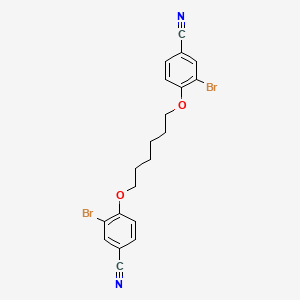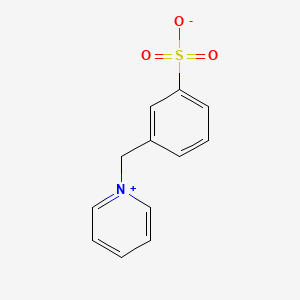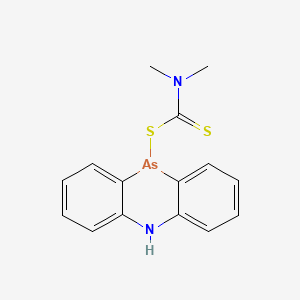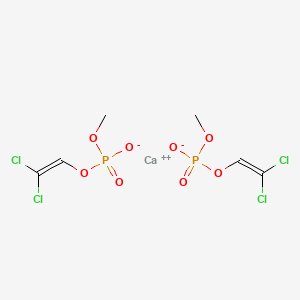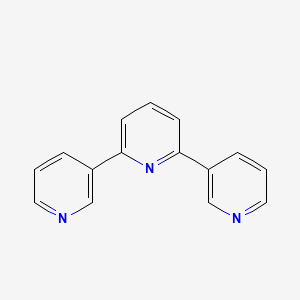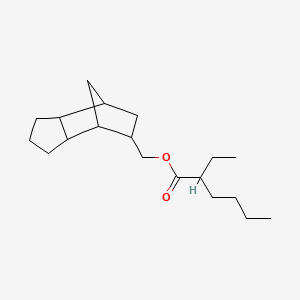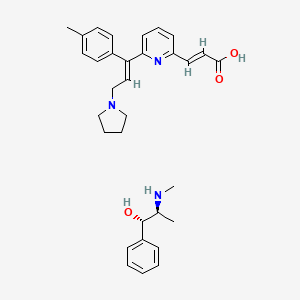
Acrivastine/pseudoephedrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrivastine and pseudoephedrine is a combination medication used to treat symptoms of seasonal allergic rhinitis, such as sneezing, runny nose, and nasal congestion. Acrivastine is an antihistamine that works by blocking the action of histamine, a substance in the body that causes allergic symptoms. Pseudoephedrine is a decongestant that works by narrowing the blood vessels in the nasal passages, reducing nasal congestion .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of acrivastine involves the synthesis of its core structure, which is a triprolidine analog. The synthetic route typically includes the formation of the pyridine ring and the attachment of the pyrrolidine moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Pseudoephedrine is synthesized from benzaldehyde through a series of chemical reactions, including reductive amination and resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions involve the use of reducing agents and chiral catalysts .
Industrial Production Methods: In industrial settings, the production of acrivastine and pseudoephedrine involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and quality .
化学反応の分析
Types of Reactions: Acrivastine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Pseudoephedrine also undergoes similar types of reactions, including oxidation and reduction. It can be oxidized to form norephedrine or reduced to form methamphetamine under specific conditions .
Major Products Formed: The major products formed from the reactions of acrivastine include its metabolites, which are primarily excreted in the urine. Pseudoephedrine’s major products include its metabolites, such as norpseudoephedrine and methamphetamine .
科学的研究の応用
Acrivastine and pseudoephedrine have various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are used as model compounds to study the mechanisms of antihistamines and decongestants. In biology, they are used to investigate the effects of histamine and adrenergic receptors on physiological processes .
In medicine, acrivastine and pseudoephedrine are used to treat allergic rhinitis and nasal congestion. They are also studied for their potential use in treating other conditions, such as chronic obstructive pulmonary disease (COPD) and asthma . In the pharmaceutical industry, these compounds are used to develop new formulations and drug delivery systems .
作用機序
Acrivastine exerts its effects by competitively blocking the H1 receptor sites, preventing histamine from binding and causing allergic symptoms. This action reduces symptoms such as itching, sneezing, and runny nose .
Pseudoephedrine works by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced nasal congestion. It also has a mild stimulating effect on beta-adrenergic receptors, which can increase heart rate and blood pressure .
類似化合物との比較
Acrivastine and pseudoephedrine can be compared to other antihistamine and decongestant combinations, such as cetirizine and pseudoephedrine. While both combinations are effective in treating allergic rhinitis, acrivastine is less sedating compared to cetirizine .
Other similar compounds include loratadine and pseudoephedrine, which also provide relief from allergic symptoms and nasal congestion. acrivastine and pseudoephedrine have a faster onset of action and are preferred for rapid relief .
Conclusion
Acrivastine and pseudoephedrine is a valuable combination medication for treating seasonal allergic rhinitis and nasal congestion. Its unique properties and rapid onset of action make it a preferred choice for many patients. The compound’s various scientific research applications and its mechanism of action further highlight its importance in the fields of chemistry, biology, medicine, and industry.
特性
CAS番号 |
121798-60-5 |
|---|---|
分子式 |
C32H39N3O3 |
分子量 |
513.7 g/mol |
IUPAC名 |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O2.C10H15NO/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26;1-8(11-2)10(12)9-6-4-3-5-7-9/h4-13H,2-3,14-16H2,1H3,(H,25,26);3-8,10-12H,1-2H3/b12-11+,20-13+;/t;8-,10+/m.0/s1 |
InChIキー |
HDLOXDDMKWEDCR-PASALVRNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O.C[C@@H]([C@H](C1=CC=CC=C1)O)NC |
正規SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O.CC(C(C1=CC=CC=C1)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


